molecular formula C13H19N B13313408 3-[(3-Ethylphenyl)methyl]pyrrolidine

3-[(3-Ethylphenyl)methyl]pyrrolidine

Cat. No.: B13313408
M. Wt: 189.30 g/mol
InChI Key: MAUMYOQEXZUADC-UHFFFAOYSA-N
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Description

3-[(3-Ethylphenyl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3-ethylphenylmethyl group. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and drug discovery due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethylphenyl)methyl]pyrrolidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method provides good to excellent yields of pyrrolidines. Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . Additionally, the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another viable route .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethylphenyl)methyl]pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(3-Ethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(3-Ethylphenyl)methyl]pyrrolidine include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylphenylmethyl group enhances its steric and electronic characteristics, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(3-ethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-2-11-4-3-5-12(8-11)9-13-6-7-14-10-13/h3-5,8,13-14H,2,6-7,9-10H2,1H3

InChI Key

MAUMYOQEXZUADC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC2CCNC2

Origin of Product

United States

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